molecular formula C4H10O2<br>C4H10O2<br>HO(CH2)4OH B3395766 1,4-Butanediol CAS No. 110-63-4

1,4-Butanediol

Cat. No.: B3395766
CAS No.: 110-63-4
M. Wt: 90.12 g/mol
InChI Key: WERYXYBDKMZEQL-UHFFFAOYSA-N
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Description

Tetramethylene glycol, also known as butane-1,4-diol, is a colorless, viscous liquid with the chemical formula HO(CH₂)₄OH. It is a primary alcohol and an organic compound that is miscible with water, ethanol, and acetone. Tetramethylene glycol is used in various industrial applications, including the production of plastics, elastic fibers, and polyurethanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylene glycol can be synthesized through several methods:

Industrial Production Methods: Industrial production of tetramethylene glycol typically involves the hydrogenation of maleic anhydride or butyne-1,4-diol. The process is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tetramethylene glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ruthenium catalysts, 200°C.

    Dehydration: Phosphoric acid, high temperature.

    Hydrogenation: Nickel-copper-manganese catalyst, 120-140°C, 13.7-20.6 MPa.

Major Products:

  • Gamma-Butyrolactone
  • Tetrahydrofuran
  • Butane-1,4-diol

Properties

IUPAC Name

butane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

WERYXYBDKMZEQL-UHFFFAOYSA-N
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Canonical SMILES

C(CCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C4H10O2, Array
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Related CAS

28324-25-6, 25190-06-1
Details Compound: Polytetramethylene glycol
Record name 1,4-Butanediol, homopolymer
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DSSTOX Substance ID

DTXSID2024666
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Molecular Weight

90.12 g/mol
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Physical Description

1,4-butanediol appears as odorless colorless liquid or solid (depending upon temperature). (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [CAMEO] Colorless liquid or yellow melt; mp 19-20 deg C; [MSDSonline], COLOURLESS VISCOUS LIQUID.
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Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 229.5 °C, 228 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76
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Flash Point

247 °F (NTP, 1992), 121 °C, 134 °C (273 °F) - closed cup, 250 °F (121 °C) - open cup, 121 °C o.c.
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, 1.0X10+6 mg/L at 20 °C /miscible/, Miscible in water, Soluble in water, Readily soluble in water, For more Solubility (Complete) data for 1,4-Butanediol (7 total), please visit the HSDB record page., Solubility in water: miscible
Details Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000
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Details Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000
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Details Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000
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Density

1.017 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0171 g/cu cm at 20 °C, Relative density (water = 1): 1.02
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1
Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723
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Vapor Pressure

less than 1 mmHg at 100 °F (NTP, 1992), 0.01 [mmHg], 0.0105 mm Hg at 25 °C, Vapor pressure, Pa at 38 °C:
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269
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Impurities

Min purity (by GLC) 99%
Details Kirk-Othmer. Concise Encyc Chem Tech 1985 p.20
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Color/Form

Colorless, oily liquid, Colorless liquid, Colorless, viscous liquid or crystals; to needles on chilling

CAS No.

110-63-4, 732189-03-6
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Melting Point

61 °F (NTP, 1992), 20.43 °C, 20 °C
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Synthesis routes and methods I

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods V

Procedure details

The invention relates to the preparation of tetrahydrofuran. In particular, a mixture of 4-hydroxybutanal and 3-hydroxy-2-methylpropanal is hydrogenated in the presence of a supported transition metal catalyst to give tetrahydrofuran as the major product, and 1,4-butanediol and 2-methyl-1,3-propanediol as minor products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
transition metal
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0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
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Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Butanediol
Reactant of Route 2
1,4-Butanediol
Reactant of Route 3
1,4-Butanediol
Reactant of Route 4
1,4-Butanediol
Reactant of Route 5
1,4-Butanediol
Reactant of Route 6
1,4-Butanediol
Customer
Q & A

Q1: How does 1,4-butanediol exert its effects in biological systems?

A1: this compound itself doesn't directly interact with specific targets. Instead, it acts as a prodrug, undergoing rapid and extensive metabolization to gamma-hydroxybutyric acid (GHB) in both animals and humans. [, ] This metabolic conversion dictates the toxicological and pharmacological profile of this compound, mirroring that of GHB. []

Q2: What is the toxicological significance of GHB, the primary metabolite of this compound?

A2: GHB, found naturally in the brain and peripheral tissues, converts to succinate and is processed through the tricarboxylic acid cycle. [] As a neuromodulator, it readily crosses the blood-brain barrier. Administration of GHB, whether oral, intraperitoneal, or intravenous, elicits distinct neuropharmacological responses, also observed after this compound administration. []

Q3: Drosophila metabolize this compound into GHB. What's the significance of this finding?

A4: This discovery presents Drosophila as a valuable model organism for studying the molecular actions of both this compound and GHB. [] This invertebrate model allows for a deeper understanding of the metabolic pathways and potential effects of these compounds in a simpler biological system.

Q4: What is the molecular structure and characteristics of this compound?

A4: this compound, a colorless, viscous liquid, has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol. While its spectroscopic data isn't explicitly detailed in the provided research, it's identifiable by techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Q5: What are the main industrial uses of this compound?

A6: this compound serves as a vital industrial chemical, primarily in the manufacturing of other organic chemicals. [] Its significance extends to the production of polymers like poly(butylene terephthalate) (PBT) and poly(this compound dilactate succinate) (PBDS), highlighting its importance in material science. [, ]

Q6: How can this compound be used in polyester synthesis?

A7: this compound reacts with diacids like succinic acid and adipic acid to produce polyesters like PBDS and PBS. These biocompatible and biodegradable polymers hold promise in various fields, including biomedical applications. [, ]

Q7: What is the role of this compound in the production of tetrahydrofuran (THF)?

A8: this compound can be efficiently dehydrated to THF using various catalysts like lanthanum phosphotungstate supported on activated carbon (La2P2W18O62/C) and iron phosphate. This reaction highlights the versatility of this compound as a precursor for important industrial solvents. [, ]

Q8: Can this compound be produced from renewable resources?

A9: Yes, this compound can be derived from renewable biomass. For example, erythritol, obtained through sugar fermentation, can be dehydrated to 1,4-anhydroerythritol. Subsequent deoxygenation reactions, potentially using rhenium-based catalysts, can yield this compound, showcasing its potential in sustainable chemical production. [, ]

Q9: How does this compound contribute to green chemistry practices?

A10: As a bio-based platform chemical, this compound offers a sustainable alternative to petroleum-derived chemicals. [] Its use aligns with green chemistry principles by reducing reliance on fossil fuels and promoting the development of environmentally friendly processes.

Q10: What is the role of this compound in catalytic reactions?

A11: Beyond being a reactant, this compound acts as a "smart cosubstrate" in asymmetric reduction reactions. [] For instance, it promotes the biocatalytic reduction of ethyl-4,4,4-trifluoroacetoacetate to its corresponding (S)-alcohol with high enantioselectivity. This highlights this compound's utility in facilitating stereoselective synthesis of chiral compounds. []

Q11: How do solvents influence catalytic reactions involving this compound?

A12: Solvents significantly impact the catalytic oxidation of this compound. Studies using gold nanoparticles supported on titanium dioxide (Au/TiO2) as catalysts reveal that the presence of water, although increasing system dilution, reduces the effective diffusion and adsorption of this compound, affecting both conversion and selectivity. [, ]

Q12: Can you elaborate on the impact of competitive adsorption on catalyst activity in the presence of this compound?

A13: In liquid-phase oxidation reactions using this compound, competitive adsorption between the solvent and reactant on the catalyst surface significantly influences the reaction outcome. Research employing nuclear magnetic resonance (NMR) relaxation time measurements demonstrated that catalysts exhibiting lower activity displayed a stronger affinity for the solvent (methanol) over the reactant (this compound). This competitive adsorption hinders the access of this compound to active sites, ultimately reducing the overall reaction rate and conversion. []

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